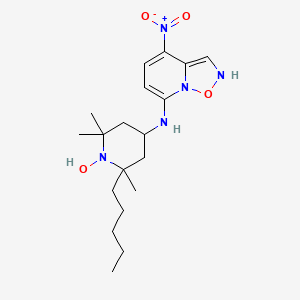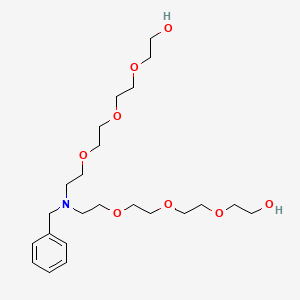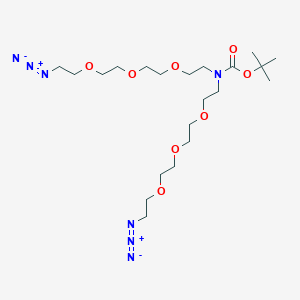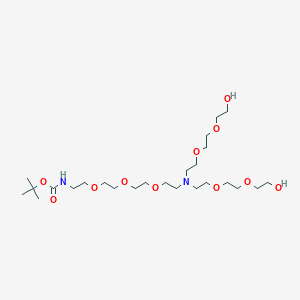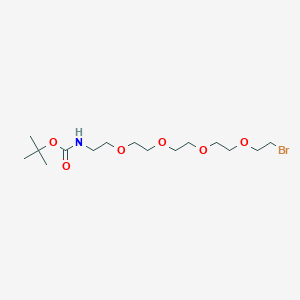
Neuroprotectant-7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Neuroprotectant-7 is a neuroprotectant for Alzheimers disease. It shows significant neuroprotection and antioxidative properties, crossing the blood-brain barrier (BBB).
Applications De Recherche Scientifique
Understanding Neuroprotection and Its Challenges
Background on Neuroprotection : Neuroprotection aims to prevent damage to brain tissue, particularly in the context of ischemic insults, by safeguarding salvageable neurons. Although experimental studies have shown promise, translating these findings into clinical success has been challenging. This is attributed to factors like the heterogeneity of human stroke, differences in methodologies between preclinical and clinical studies, and regulatory barriers (Tymianski, 2010).
Translational Difficulties : A key issue in neuroprotection research is the failure to replicate the success of animal model studies in human clinical trials. This discrepancy stems from methodological variations and the complexities of acute ischemic stroke syndromes in humans. The research suggests that a more focused approach, targeting specific stroke indications in well-defined patient populations, might be more effective (Donnan, 2008).
Innovative Strategies and Future Directions
Technological Advances in Neuroprotection : Advances in technology, particularly in data acquisition and analysis, are seen as potential game-changers in neuroprotection research. Projects like NASA's Smart Probe and Nanoelectrode Array are examples of such innovations, potentially enabling more accurate and effective neuroprotective strategies (Andrews, 2005).
Biocompatible Neuroprotectants : Recent developments include the creation of nucleotide-based neuroprotectants that act as both antioxidants and P2Y-R agonists. These compounds show promise in treating neurodegenerative diseases and brain injuries associated with oxidative damage. They offer a novel approach, combining metabolic stability with high potency (Azran et al., 2013).
Overcoming Clinical Trial Challenges
- Clinical Trials and Neuroprotection : Clinical trials in neuroprotection have faced significant hurdles, with many promising treatments failing to demonstrate efficacy in human stroke cases. To address this, a more rigorous approach in preclinical and clinical phases, including the use of novel human models of cerebral ischemia and better alignment of methodologies, is recommended (Minnerup et al., 2012).
Propriétés
Numéro CAS |
1610504-84-1 |
|---|---|
Formule moléculaire |
C22H24N2O4 |
Poids moléculaire |
380.44 |
Nom IUPAC |
5-(4-Hydroxyphenyl)-3-oxo-pentanoic Acid [2-(5-Methoxy-1H-indol-3-yl)-ethyl]-amide |
InChI |
InChI=1S/C22H24N2O4/c1-28-19-8-9-21-20(13-19)16(14-24-21)10-11-23-22(27)12-18(26)7-4-15-2-5-17(25)6-3-15/h2-3,5-6,8-9,13-14,24-25H,4,7,10-12H2,1H3,(H,23,27) |
Clé InChI |
BPMOENJVOOOATO-UHFFFAOYSA-N |
SMILES |
O=C(NCCC1=CNC2=C1C=C(OC)C=C2)CC(CCC3=CC=C(O)C=C3)=O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Neuroprotectant-7; Neuroprotectant 7; Neuroprotectant7; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



